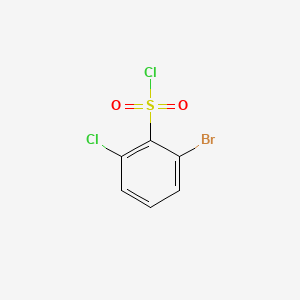

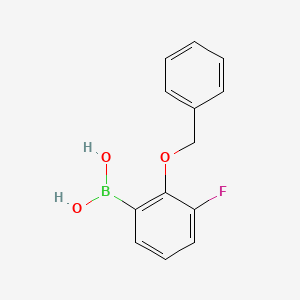

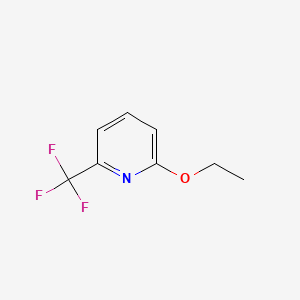

![molecular formula C18H26ClN5O2S B566888 2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol CAS No. 1257294-60-2](/img/structure/B566888.png)

2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol

Overview

Description

Scientific Research Applications

Pyrimidine and Piperidine Derivatives in Scientific Research

Dipeptidyl Peptidase IV Inhibitors

Pyrimidine derivatives, including those with piperidine substructures, have been extensively studied as dipeptidyl peptidase IV (DPP IV) inhibitors for the treatment of type 2 diabetes mellitus. Research focuses on finding molecules that selectively inhibit the degradation of incretin molecules without affecting the protease activity on other substrates or disturbing DPP IV interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Chemical Inhibitors of Cytochrome P450 Isoforms

Certain piperidine derivatives have been identified as selective inhibitors for cytochrome P450 isoforms, playing a crucial role in drug metabolism and potential drug-drug interactions. The research in this area contributes to understanding how different chemical inhibitors can be used to predict and manage such interactions (Khojasteh et al., 2011).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines have been explored for their applications in optoelectronic materials. The research demonstrates how incorporating pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for electronic devices, highlighting the versatility of these chemical structures beyond pharmaceutical applications (Lipunova et al., 2018).

Safety And Hazards

properties

IUPAC Name |

2-[1-[(5-chloro-7-morpholin-4-yl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methyl]piperidin-4-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN5O2S/c1-18(2,25)12-3-5-23(6-4-12)11-13-20-14-15(24-7-9-26-10-8-24)21-17(19)22-16(14)27-13/h12,25H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHKWJPCCDEZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN(CC1)CC2=NC3=C(N=C(N=C3S2)Cl)N4CCOCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

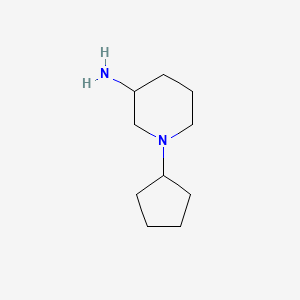

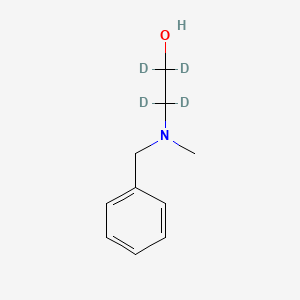

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)

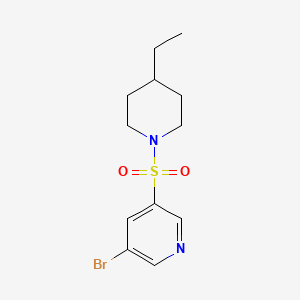

![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)

![5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro](/img/structure/B566815.png)